molecular formula C9H5Cl3N2S B6340649 5-Chloro-3-[(2,6-dichlorophenyl)methyl]-1,2,4-thiadiazole CAS No. 1221341-60-1

5-Chloro-3-[(2,6-dichlorophenyl)methyl]-1,2,4-thiadiazole

Cat. No.: B6340649
CAS No.: 1221341-60-1
M. Wt: 279.6 g/mol
InChI Key: LHXZKLBDWNFUKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-3-[(2,6-dichlorophenyl)methyl]-1,2,4-thiadiazole is a heterocyclic compound that contains a thiadiazole ring substituted with chlorine and a dichlorophenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-[(2,6-dichlorophenyl)methyl]-1,2,4-thiadiazole typically involves the reaction of 2,6-dichlorobenzyl chloride with thiourea under basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the thiadiazole ring. The reaction conditions often include the use of a solvent such as ethanol and a base such as sodium hydroxide.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-[(2,6-dichlorophenyl)methyl]-1,2,4-thiadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur-containing compounds.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiocyanate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

5-Chloro-3-[(2,6-dichlorophenyl)methyl]-1,2,4-thiadiazole has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has been studied for its potential antimicrobial and antifungal properties.

    Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 5-Chloro-3-[(2,6-dichlorophenyl)methyl]-1,2,4-thiadiazole involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or proteins, leading to its biological effects. For example, it may inhibit the growth of microorganisms by interfering with their metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dichlorobenzyl chloride: A precursor in the synthesis of 5-Chloro-3-[(2,6-dichlorophenyl)methyl]-1,2,4-thiadiazole.

    Thiadiazole derivatives: Other compounds containing the thiadiazole ring with different substituents.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of chlorine atoms and the thiadiazole ring makes it a versatile compound for various applications.

Biological Activity

5-Chloro-3-[(2,6-dichlorophenyl)methyl]-1,2,4-thiadiazole is a compound belonging to the thiadiazole class, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and other pharmacological potentials.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C10H7Cl3N2S\text{C}_{10}\text{H}_{7}\text{Cl}_{3}\text{N}_{2}\text{S}

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, research indicates that certain derivatives show significant growth inhibition against various cancer cell lines.

Case Study: In Vitro Cytotoxicity

A study examined the cytotoxic effects of 5-chloro-3-thiadiazole derivatives against breast cancer MCF-7 cells. The results demonstrated that these compounds exhibited an IC50 value of 0.28 µg/mL, indicating potent inhibitory activity through cell cycle arrest at the G2/M phase .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µg/mL)Mechanism of Action
5-Chloro-3-thiadiazoleMCF-70.28G2/M Phase Arrest
Other DerivativeHL-609.6Down-regulation of MMP2 and VEGFA

Antimicrobial Activity

Thiadiazole derivatives have also been investigated for their antimicrobial properties. A range of studies has shown that these compounds possess antifungal and antibacterial activities.

Case Study: Antifungal Evaluation

In vitro assays demonstrated that certain thiadiazole derivatives exhibited moderate to strong fungicidal activity against several fungal strains. For example, a series of synthesized derivatives showed effective inhibition at concentrations as low as 50 µg/mL .

Table 2: Antifungal Activity Against Various Strains

CompoundFungal StrainConcentration (µg/mL)Activity Level
5-Chloro-3-thiadiazoleCandida albicans50Moderate
Other DerivativeAspergillus niger50Strong

The biological activity of this compound is attributed to its ability to interact with various cellular targets. Thiadiazoles are known to inhibit key enzymes involved in cell proliferation and survival pathways.

Research Findings

  • Kinesin Spindle Protein Inhibition : Some thiadiazole derivatives act as inhibitors of kinesin spindle protein (KSP), which is crucial for mitosis in cancer cells .
  • Cell Cycle Arrest : The compound induces cell cycle arrest in cancer cells, preventing them from progressing through critical phases necessary for division .

Properties

IUPAC Name

5-chloro-3-[(2,6-dichlorophenyl)methyl]-1,2,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Cl3N2S/c10-6-2-1-3-7(11)5(6)4-8-13-9(12)15-14-8/h1-3H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHXZKLBDWNFUKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CC2=NSC(=N2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Cl3N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.